1-Ethoxy-3-fluoro-2-iodobenzene

Catalog No.
S15984202
CAS No.
M.F
C8H8FIO
M. Wt
266.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-3-fluoro-2-iodobenzene

Product Name

1-Ethoxy-3-fluoro-2-iodobenzene

IUPAC Name

1-ethoxy-3-fluoro-2-iodobenzene

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

InChI

InChI=1S/C8H8FIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3

InChI Key

XYDGJYLDJWXDGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)F)I

1-Ethoxy-3-fluoro-2-iodobenzene is an organic compound characterized by the molecular formula C8H8FIOC_8H_8FIO. This compound is a derivative of benzene, featuring three substituents: an ethoxy group at position 1, a fluoro group at position 3, and an iodo group at position 2 on the benzene ring. The unique arrangement of these substituents imparts distinctive chemical properties and reactivity, making it a subject of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly influenced by the iodo group, which serves as an excellent leaving group. This allows for the introduction of various nucleophiles into the aromatic system.
  • Electrophilic Aromatic Substitution: The presence of the ethoxy and fluoro groups can direct electrophilic substitution reactions, affecting the regioselectivity and reactivity of the compound.
  • Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while the iodo group can be reduced to yield other halogenated derivatives.

The synthesis of 1-Ethoxy-3-fluoro-2-iodobenzene typically involves multi-step processes that include:

  • Electrophilic Aromatic Substitution: Starting from a suitable benzene derivative, nitration may be performed to introduce a nitro group, which can then be reduced to an aniline derivative.
  • Diazotization and Halogenation: The aniline can undergo diazotization followed by treatment with potassium iodide to introduce the iodine atom. Fluorination can subsequently be achieved using appropriate fluorinating agents.
  • Ethoxylation: Finally, the ethoxy group is introduced through an alkylation reaction involving ethyl alcohol and a strong acid catalyst.

1-Ethoxy-3-fluoro-2-iodobenzene has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique substituent arrangement makes it a candidate for developing new pharmaceuticals or biologically active compounds.
  • Material Science: The compound may also find applications in producing specialty chemicals and advanced materials.

Interaction studies involving 1-Ethoxy-3-fluoro-2-iodobenzene could focus on:

  • Reactivity with Nucleophiles: Understanding how the compound reacts with various nucleophiles could provide insights into its potential use in synthetic pathways.
  • Biological Binding Affinity: Investigating its interaction with biological targets such as enzymes or receptors could reveal its pharmacological potential.

Such studies would help elucidate its chemical behavior and possible applications in medicinal chemistry and biochemistry .

Several compounds share structural similarities with 1-Ethoxy-3-fluoro-2-iodobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
1-Ethoxy-2-fluoro-3-iodobenzeneC8H8FIODifferent substitution pattern; effects on reactivity
1-Ethoxy-4-fluoro-2-iodobenzeneC8H8FIOVarying positions of substituents influence properties
2-Ethoxy-3-fluoro-4-bromobenzeneC9H10BrFContains bromine instead of iodine; different reactivity
4-Ethoxy-1-fluoro-2-bromobenzeneC9H10BrFDifferent halogen substitution pattern

Uniqueness

1-Ethoxy-3-fluoro-2-iodobenzene is unique due to the specific positioning of its substituents on the benzene ring. This arrangement significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions where the presence of both halogens (fluorine and iodine) alters electronic characteristics. As such, it serves as a valuable tool in both synthetic organic chemistry and potential pharmaceutical applications.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

265.96039 g/mol

Monoisotopic Mass

265.96039 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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